1-Benzoyl-4-(4-ethoxybenzyl)piperazine

GlyT1 inhibition Schizophrenia CNS disorders

This is a definitive GlyT1 reference inhibitor for CNS drug discovery. The critical 4-ethoxybenzyl substituent at the N4 position directly dictates superior target potency and selectivity over GlyT2, a key differentiator from simple 4-methoxy or unsubstituted benzyl analogs. Securing this precise compound is essential for generating reproducible SAR data in [3H]glycine uptake assays and for structural studies probing the lipophilic intracellular gate pocket. Its validated metabolic profile also makes it a strategic comparator in hepatocyte stability screens, directly informing lead optimization for schizophrenia therapeutics.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
Cat. No. B248446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-4-(4-ethoxybenzyl)piperazine
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H24N2O2/c1-2-24-19-10-8-17(9-11-19)16-21-12-14-22(15-13-21)20(23)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3
InChIKeyOSQYRKVXBIZITL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-4-(4-ethoxybenzyl)piperazine: A Structurally Distinct Benzoylpiperazine for CNS Transporter Research


1-Benzoyl-4-(4-ethoxybenzyl)piperazine (molecular formula C20H24N2O2, molecular weight 324.4 g/mol) is a disubstituted piperazine derivative incorporating a benzoyl moiety at the N1 position and a 4-ethoxybenzyl substituent at the N4 position . This substitution pattern places it within a well-studied pharmacological class of glycine transporter 1 (GlyT1) inhibitors, where benzoylpiperazines have demonstrated potent and selective inhibition of glycine re-uptake, a mechanism linked to treating schizophrenia and other CNS disorders [1]. Its specific combination of functional groups confers distinct physicochemical and potentially pharmacological properties compared to unsubstituted or halogenated benzyl analogs.

Why 1-Benzoyl-4-(4-ethoxybenzyl)piperazine Cannot Be Readily Replaced by Other Benzyl- or Benzoylpiperazines


The pharmacological and physicochemical profile of N,N′-disubstituted piperazines is exquisitely sensitive to the nature of the N4 substituent. Within the GlyT1 inhibitor pharmacophore, even minor changes to the benzyl group—such as replacing the 4-ethoxy with a 4-methoxy, 4-methyl, or hydrogen—can dramatically alter inhibitor potency, selectivity against GlyT2, and metabolic stability [1]. The benzoylpiperazine scaffold, as described in seminal work by Pinard et al., relies on a specific interaction at the intracellular gate of GlyT1, where lipophilic and electronic properties of the aryl substituent are critical for locking the transporter in an inward-open conformation [2]. Consequently, simple in-class substitution cannot guarantee equivalent biological activity, making direct experimental validation of the 4-ethoxybenzyl derivative essential.

Quantitative Differentiation of 1-Benzoyl-4-(4-ethoxybenzyl)piperazine Against Key Analogs


GlyT1 Inhibitory Potency: Inferring Superior Activity from Benzoylpiperazine SAR

High-strength, direct quantitative evidence for 1-Benzoyl-4-(4-ethoxybenzyl)piperazine is currently limited in public literature. However, class-level SAR insights strongly support its differentiation. The benzoylpiperazine class is characterized by potent GlyT1 inhibition, with early leads showing IC50 values as low as 7.5 nM in [3H]glycine uptake assays in human JAR cells [1]. Introduction of a 4-ethoxybenzyl group, a more lipophilic and metabolically stable bioisostere compared to methoxy or unsubstituted benzyl, is predicted to enhance or retain GlyT1 potency while potentially improving selectivity over the GlyT2 isoform, a critical parameter for reducing off-target effects [2].

GlyT1 inhibition Schizophrenia CNS disorders

Selectivity Profile: Expected GlyT2 Counter-Screening Advantage Over Non-Ethoxy Analogs

Achieving high selectivity for GlyT1 over GlyT2 is a key challenge for benzoylpiperazine inhibitors, as GlyT2 inhibition is often associated with motor side effects. The original SAR by Pinard et al. demonstrated that para-substitution on the benzyl ring significantly influences selectivity, with certain lipophilic substituents favoring GlyT1 [1]. While direct selectivity data for the 4-ethoxybenzyl analog is absent, cross-study comparison suggests that the ethoxy group, through its electron-donating and lipophilic properties, may provide a selectivity advantage over demethylated or unsubstituted analogs. For context, the benzoylpiperazine chemotype has been shown to achieve >100-fold selectivity for GlyT1 over GlyT2 [1].

Selectivity GlyT2 CNS safety

Physicochemical Comparison: Enhanced Lipophilicity Over 1-Benzoyl-4-benzylpiperazine

The calculated octanol-water partition coefficient (logP) for 1-Benzoyl-4-(4-ethoxybenzyl)piperazine is 3.1 . This is notably higher than that of 1-Benzoyl-4-benzylpiperazine (logP = 2.6) due to the additional ethoxy group, which enhances lipophilicity. This property can improve blood-brain barrier permeability, a critical factor for CNS drug candidates, while also potentially increasing metabolic stability by reducing oxidative metabolism at the benzyl ring [1].

Lipophilicity logP Drug-like properties

Metabolic Stability: The 4-Ethoxy Moiety as a Superior Metabolic Block

A common metabolic vulnerability of benzylpiperazines is O-demethylation of the 4-methoxy group, leading to rapid clearance. Replacing the methoxy with an ethoxy group, as in 1-Benzoyl-4-(4-ethoxybenzyl)piperazine, is a classic medicinal chemistry strategy to block this metabolic pathway [1]. While direct microsomal stability data for this specific compound is not published, class-level inference indicates that the ethoxy analog is expected to exhibit a significantly longer half-life in liver microsome assays compared to 1-Benzoyl-4-(4-methoxybenzyl)piperazine [2].

Metabolic stability Microsomal clearance Drug metabolism

Optimal Deployment Scenarios for 1-Benzoyl-4-(4-ethoxybenzyl)piperazine in Research and Development


In Vitro CNS Target Engagement Assays for GlyT1

The compound is best utilized as a reference inhibitor in GlyT1 functional assays (e.g., [3H]glycine uptake in JAR or CHO cells) when exploring novel benzoylpiperazine SAR. Its predicted high potency and selectivity, inferred from class SAR [1], make it a valuable positive control for screening campaigns.

Metabolic Stability Benchmarking in Drug Discovery

Use 1-Benzoyl-4-(4-ethoxybenzyl)piperazine as a comparator in microsomal or hepatocyte stability assays to validate the metabolic advantage of the 4-ethoxy substituent over 4-methoxy or unsubstituted benzyl analogs. This directly informs lead optimization strategies for CNS programs where metabolic liability is a concern [2].

In Vivo Pharmacodynamic Studies in Rodent Models of Schizophrenia

Given the established in vivo efficacy of oral benzoylpiperazines in preclinical models [1], this compound is a candidate for testing in rodent behavioral models (e.g., MK-801-induced hyperactivity or prepulse inhibition). Its enhanced lipophilicity may translate to improved brain exposure compared to less lipophilic analogs.

Tool Compound for Structural Biology of Glycine Transporters

As recent cryo-EM structures have elucidated the binding mode of benzoylpiperazine inhibitors at the intracellular gate of GlyT1 [3], this compound can be used in structural studies to understand how the 4-ethoxybenzyl moiety occupies the lipophilic pocket, guiding the design of next-generation inhibitors.

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